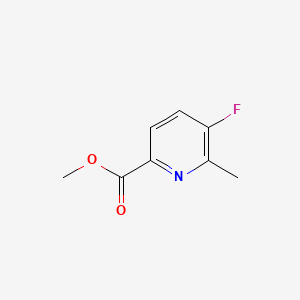

Methyl 5-fluoro-6-methylpicolinate

Description

Properties

IUPAC Name |

methyl 5-fluoro-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTDWPKQBPEJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681002 | |

| Record name | Methyl 5-fluoro-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245647-61-3 | |

| Record name | Methyl 5-fluoro-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-fluoro-6-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-6-methylpicolinate is a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. The incorporation of a fluorine atom onto the pyridine ring can profoundly influence the molecule's physicochemical and biological properties, including its metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, and a discussion of the potential biological significance of this compound.

Chemical Properties

While extensive experimental data for this compound is not widely available in the public domain, its fundamental chemical properties have been established.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | [1][2][3] |

| Molecular Weight | 169.15 g/mol | [1][2] |

| CAS Number | 1245647-61-3 | [1][3] |

| Appearance | No data available | [3] |

| Purity | Typically ≥95-98% | [2][3] |

| Storage | Store at 2-8°C or room temperature in a dry, inert atmosphere. | [2] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a plausible and efficient synthesis can be proposed based on the known chemistry of picolinic acids and standard esterification procedures. The synthesis would likely proceed in two main stages: the synthesis of the precursor, 5-fluoro-6-methylpicolinic acid, followed by its esterification to yield the final product.

Part 1: Synthesis of 5-fluoro-6-methylpicolinic acid

The synthesis of the carboxylic acid precursor is a critical step. While a specific method for this exact molecule is not detailed, a common route for analogous compounds involves the oxidation of a corresponding methyl-substituted pyridine.

Experimental Workflow for Synthesis of 5-fluoro-6-methylpicolinic acid

Caption: Proposed workflow for the synthesis of 5-fluoro-6-methylpicolinic acid.

Detailed Protocol:

-

Oxidation: To a solution of 2-methyl-3-fluoropyridine in an appropriate solvent (e.g., water or a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise. The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The crude 5-fluoro-6-methylpicolinic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Part 2: Esterification of 5-fluoro-6-methylpicolinic acid

The final step is the esterification of the carboxylic acid with methanol. Fischer esterification is a classic and reliable method for this transformation.

Experimental Workflow for Fischer Esterification

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Detailed Protocol:

-

Reaction Setup: 5-fluoro-6-methylpicolinic acid is dissolved in a large excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.

-

Reaction: The mixture is heated to reflux and the reaction progress is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Spectroscopic Data (Predicted)

While experimental NMR spectra for this compound are not publicly available, a prediction of the expected chemical shifts can be made based on the analysis of similar structures.

Predicted ¹H NMR Chemical Shifts:

-

Aromatic Protons (2H): The two protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The fluorine atom will cause splitting of the adjacent proton signal.

-

Methyl Ester Protons (3H): A singlet is expected around δ 3.9-4.1 ppm.

-

Methyl Protons (3H): A singlet is expected around δ 2.5-2.7 ppm.

Predicted ¹³C NMR Chemical Shifts:

-

Carbonyl Carbon: Expected around δ 165-170 ppm.

-

Aromatic Carbons (5C): Expected in the range of δ 120-160 ppm. The carbon directly bonded to the fluorine atom will show a large C-F coupling constant.

-

Methyl Ester Carbon: Expected around δ 52-54 ppm.

-

Methyl Carbon: Expected around δ 18-22 ppm.

Biological Activity and Significance

Specific studies on the biological activity of this compound have not been reported. However, the strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug discovery.[4]

Potential Roles based on Structure:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. The presence of the fluorine atom at the 5-position could block a potential site of metabolism, thereby increasing the in vivo half-life of the molecule or its derivatives.[4]

-

Binding Affinity: Fluorine can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with target proteins through dipole-dipole or hydrogen bonding interactions.[4]

-

Intermediate for Bioactive Molecules: As indicated by its commercial availability, this compound primarily serves as a key building block for the synthesis of more complex molecules with potential applications as herbicides, plant growth regulators, and pharmaceuticals.[2] The fluorinated pyridine motif is a common feature in many biologically active compounds.

Logical Relationship of Fluorine in Drug Design

Caption: The influence of fluorine incorporation on the properties of a molecule.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. While detailed experimental data on its physical and biological properties are currently limited, this guide provides a framework for its synthesis and an understanding of its potential applications based on the established principles of medicinal chemistry and the role of fluorine in drug design. Further research into the specific biological targets and activities of derivatives of this compound is warranted.

References

An In-Depth Technical Guide to the Synthesis of Methyl 5-fluoro-6-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-6-methylpicolinate is a key intermediate in the development of novel agrochemicals and pharmaceuticals.[1] Its fluorinated pyridine scaffold is a valuable pharmacophore that can enhance metabolic stability and bioavailability. This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for this compound, commencing from commercially available starting materials. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical implementation in a laboratory setting.

Introduction

The synthesis of functionalized pyridine derivatives is of significant interest in medicinal and materials chemistry. Among these, fluorinated picolinate esters have garnered attention due to their unique electronic properties and their utility as building blocks in the synthesis of complex molecules. This compound, with its specific substitution pattern, presents a valuable synthon for the elaboration of diverse chemical entities. This guide outlines a robust multi-step synthesis designed for both laboratory-scale preparation and potential scale-up.

Proposed Synthesis Pathway

The most logical and efficient synthetic route to this compound involves a three-step sequence starting from 2-chloro-5-fluoro-6-methylpyridine. This pathway is advantageous as it utilizes a commercially available starting material and employs well-established chemical transformations. The overall synthesis is depicted below:

Figure 1: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-6-methylpicolinonitrile

This step involves a nucleophilic aromatic substitution reaction where the chloro group of 2-chloro-5-fluoro-6-methylpyridine is displaced by a cyanide group.

Experimental Workflow:

Figure 2: Experimental workflow for the cyanation of 2-chloro-5-fluoro-6-methylpyridine.

Detailed Protocol:

-

To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-fluoro-6-methylpyridine (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 eq.).

-

Add anhydrous N,N-dimethylformamide (DMF) and degas the mixture.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and carefully quench with a concentrated aqueous ammonia solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-fluoro-6-methylpicolinonitrile.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Chloro-5-fluoro-6-methylpyridine |

| Key Reagents | Zn(CN)₂, Pd₂(dba)₃, dppf |

| Solvent | DMF |

| Temperature | 120 °C |

| Reaction Time | 12-24 h |

| Expected Yield | 70-85% |

Step 2: Synthesis of 5-Fluoro-6-methylpicolinic Acid

The nitrile functional group of 5-fluoro-6-methylpicolinonitrile is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

Detailed Protocol:

-

In a round-bottom flask, suspend 5-fluoro-6-methylpicolinonitrile (1.0 eq.) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux (approximately 110-120 °C) and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium hydroxide to a pH of approximately 3-4, at which point the product will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-6-methylpicolinic acid.

Quantitative Data:

| Parameter | Value |

| Starting Material | 5-Fluoro-6-methylpicolinonitrile |

| Key Reagent | Sulfuric Acid |

| Solvent | Water |

| Temperature | 110-120 °C (Reflux) |

| Reaction Time | 4-8 h |

| Expected Yield | 80-90% |

Step 3: Synthesis of this compound

The final step is a Fischer esterification of 5-fluoro-6-methylpicolinic acid with methanol in the presence of a catalytic amount of strong acid.

Detailed Protocol:

-

Suspend 5-fluoro-6-methylpicolinic acid (1.0 eq.) in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

-

Heat the mixture to reflux (approximately 65 °C) and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | 5-Fluoro-6-methylpicolinic Acid |

| Key Reagent | Methanol, Sulfuric Acid (catalyst) |

| Temperature | 65 °C (Reflux) |

| Reaction Time | 4-12 h |

| Expected Yield | 85-95% |

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₈H₈FNO₂[2][3] |

| Molecular Weight | 169.15 g/mol [2][3] |

| Appearance | Colorless to pale yellow liquid or solid |

| Purity (typical) | >97%[3] |

| CAS Number | 1245647-61-3[3] |

Conclusion

This technical guide outlines a practical and efficient three-step synthesis for this compound. The described pathway utilizes readily available starting materials and well-established chemical transformations, making it suitable for implementation in a standard organic synthesis laboratory. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyridine-based compounds for applications in drug discovery and agrochemical development.

References

A Technical Guide to the Spectroscopic Profile of Methyl 5-fluoro-6-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-6-methylpicolinate is a fluorinated pyridine derivative of interest in medicinal chemistry and drug development. Its structural features, including the electron-withdrawing fluorine atom and the methyl and methyl ester groups on the pyridine ring, are expected to influence its chemical reactivity, bioavailability, and metabolic stability. This guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: methyl 5-fluoro-6-methylpyridine-2-carboxylate

-

Molecular Formula: C₈H₈FNO₂

-

Molecular Weight: 169.15 g/mol

-

CAS Number: 1245647-61-3

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and the known chemical shifts and absorption frequencies of analogous structures.

Table 1: Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the two methyl groups. The chemical shifts are influenced by the fluorine atom and the ester group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.2 | Doublet of doublets (dd) | J(H3-H4) ≈ 8-9 Hz, J(H3-F5) ≈ 3-4 Hz |

| H-4 | 7.4 - 7.8 | Doublet of doublets (dd) | J(H4-H3) ≈ 8-9 Hz, J(H4-F5) ≈ 8-10 Hz |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |

| -CH₃ | 2.5 - 2.7 | Doublet (d) | J(H-C6-F5) ≈ 3-4 Hz |

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The carbon chemical shifts are significantly affected by the electronegativity of the attached atoms (F, N, O).

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 164 - 168 |

| C-5 | 157 - 162 (d, ¹JCF ≈ 240-260 Hz) |

| C-6 | 148 - 153 (d, ²JCF ≈ 15-20 Hz) |

| C-2 | 145 - 150 |

| C-3 | 135 - 140 (d, ³JCF ≈ 3-5 Hz) |

| C-4 | 120 - 125 (d, ²JCF ≈ 20-25 Hz) |

| -OCH₃ | 52 - 54 |

| -CH₃ | 15 - 20 (d, ³JCF ≈ 3-5 Hz) |

Predicted solvent: CDCl₃. Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Table 3: Predicted IR Spectroscopy Data

The IR spectrum will be characterized by strong absorptions from the carbonyl group of the ester and the C-F bond, in addition to vibrations from the aromatic ring and C-H bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2950 - 3000 | Medium |

| C=O Stretch (Ester) | 1725 - 1745 | Strong |

| Aromatic C=C and C=N Stretch | 1580 - 1620, 1450 - 1500 | Medium to Strong |

| C-O Stretch (Ester) | 1250 - 1300 (asymmetric), 1100 - 1150 (symmetric) | Strong |

| C-F Stretch | 1200 - 1250 | Strong |

Table 4: Predicted Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 169. Key fragmentation patterns would likely involve the loss of the methoxy group or the entire methyl ester group.

| m/z | Predicted Fragment | Notes |

| 169 | [C₈H₈FNO₂]⁺ | Molecular Ion (M⁺) |

| 138 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 110 | [M - COOCH₃]⁺ | Loss of the methyl ester group |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2]

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is typically required.[1][3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.[1]

-

-

Instrument Setup:

-

Data Acquisition:

-

For ¹H NMR, a standard pulse-acquire sequence is used. A sufficient number of scans (e.g., 8-16) are collected to achieve a good signal-to-noise ratio.[4]

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon. A larger number of scans and a relaxation delay may be necessary, especially for quaternary carbons.[6][7]

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform.

-

The spectrum is phased, baseline corrected, and referenced to the internal standard or the residual solvent peak.

-

Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of the protons.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Thin Film (for solids): Dissolve a small amount of the solid in a volatile solvent (e.g., acetone or methylene chloride). Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

-

KBr Pellet (for solids): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid sample cell.

-

-

Data Acquisition:

-

A background spectrum of the empty spectrometer (or the pure solvent) is collected first.[9]

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[10]

-

Mass Spectrometry

-

Sample Introduction:

-

A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[11]

-

-

Ionization:

-

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. This is a "hard" ionization technique useful for structural elucidation.[12][13]

-

Electrospray Ionization (ESI): The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. This is a "soft" ionization technique that typically keeps the molecule intact, allowing for accurate molecular weight determination.

-

-

Mass Analysis and Detection:

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. benchchem.com [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. sc.edu [sc.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility and Stability of Methyl 5-fluoro-6-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of Methyl 5-fluoro-6-methylpicolinate, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Due to the limited availability of public data on these critical physicochemical properties, this document outlines detailed experimental protocols for their determination. The methodologies described herein are based on established scientific principles and regulatory guidelines for drug substance characterization. This guide is intended to enable researchers and drug development professionals to generate the necessary data to support further research, formulation development, and regulatory submissions.

Introduction to this compound

This compound (CAS No. 1245647-61-3) is a fluorinated pyridine derivative with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol .[2][3] Its structure, featuring a fluorinated pyridine ring, suggests potential for enhanced bioavailability and metabolic stability in active pharmaceutical ingredients.[1] A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and as a bioactive agent. This guide provides the necessary protocols to establish a comprehensive physicochemical profile of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. The following sections detail the experimental protocols for determining the solubility of this compound in various solvent systems.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[4][5]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Calibrated pH meter

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Solvents: Purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and other relevant organic solvents.[6]

Procedure:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[7] The time to reach equilibrium should be determined by preliminary experiments where concentration is measured at different time points until it plateaus.[6]

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated stability-indicating HPLC method.

-

For aqueous solutions, measure the pH of the saturated solution at the end of the experiment.[4]

-

Perform each experiment in triplicate to ensure accuracy and precision.

Data Presentation: Solubility of this compound

The following table should be used to record the experimentally determined solubility data.

| Solvent System | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Standard Deviation |

| Purified Water | 25 | To be determined | To be determined | To be determined |

| pH 1.2 Buffer | 37 | To be determined | To be determined | To be determined |

| pH 4.5 Buffer | 37 | To be determined | To be determined | To be determined |

| pH 6.8 Buffer | 37 | To be determined | To be determined | To be determined |

| Methanol | 25 | N/A | To be determined | To be determined |

| Ethanol | 25 | N/A | To be determined | To be determined |

| Acetonitrile | 25 | N/A | To be determined | To be determined |

| DMSO | 25 | N/A | To be determined | To be determined |

Stability Profile

Stability testing is crucial for identifying potential degradation products and establishing appropriate storage conditions and shelf-life. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to understand the degradation pathways of the molecule.[8][9]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions.

General Procedure:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.[10]

-

Expose the solutions to the stress conditions as described below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the amount of remaining parent compound and detect the formation of any degradation products.

-

A control sample, protected from the stress condition, should be analyzed concurrently.

Stress Conditions:

-

Acid Hydrolysis:

-

Stress Medium: 0.1 N HCl

-

Temperature: 60 °C

-

Time Points: e.g., 0, 2, 4, 8, 24 hours

-

Neutralization: Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

-

-

Base Hydrolysis:

-

Stress Medium: 0.1 N NaOH

-

Temperature: 60 °C

-

Time Points: e.g., 0, 2, 4, 8, 24 hours

-

Neutralization: Neutralize with an equivalent amount of 0.1 N HCl before analysis.

-

-

Neutral Hydrolysis:

-

Stress Medium: Purified Water

-

Temperature: 60 °C

-

Time Points: e.g., 0, 2, 4, 8, 24 hours

-

-

Oxidative Degradation:

-

Stress Medium: 3% Hydrogen Peroxide

-

Temperature: Room Temperature

-

Time Points: e.g., 0, 2, 4, 8, 24 hours

-

-

Thermal Degradation:

-

Sample Form: Solid powder

-

Condition: Store in a thermostatically controlled oven at a high temperature (e.g., 80 °C).[8]

-

Time Points: e.g., 1, 3, 7 days

-

Sample Preparation: Dissolve the solid sample in a suitable solvent for analysis.

-

-

Photostability:

-

Sample Form: Solid powder and solution in a photochemically inert, transparent container.

-

Light Source: Expose samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12]

-

Control: A dark control sample wrapped in aluminum foil should be stored under the same conditions to assess the contribution of thermal degradation.[11]

-

Sample Preparation: Analyze the solid and solution samples.

-

Data Presentation: Forced Degradation of this compound

The results of the forced degradation studies should be documented in the following tables.

Table 3.2.1: Summary of Forced Degradation Results

| Stress Condition | % Degradation of this compound | Number of Degradation Products |

| 0.1 N HCl, 60 °C | To be determined | To be determined |

| 0.1 N NaOH, 60 °C | To be determined | To be determined |

| Purified Water, 60 °C | To be determined | To be determined |

| 3% H₂O₂, RT | To be determined | To be determined |

| Solid, 80 °C | To be determined | To be determined |

| Photolytic | To be determined | To be determined |

Table 3.2.2: Chromatographic Purity under Stress Conditions

| Stress Condition | Time Point | % Assay of this compound | RRT of Major Degradant(s) | % Area of Major Degradant(s) |

| 0.1 N HCl, 60 °C | 24 h | To be determined | To be determined | To be determined |

| 0.1 N NaOH, 60 °C | 24 h | To be determined | To be determined | To be determined |

| Purified Water, 60 °C | 24 h | To be determined | To be determined | To be determined |

| 3% H₂O₂, RT | 24 h | To be determined | To be determined | To be determined |

| Solid, 80 °C | 7 days | To be determined | To be determined | To be determined |

| Photolytic | - | To be determined | To be determined | To be determined |

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

Caption: Experimental Workflow for Solubility Determination.

Caption: Workflow for Forced Degradation Stability Studies.

Conclusion

The solubility and stability of this compound are fundamental parameters that govern its utility in research and development. This technical guide provides robust and detailed protocols for the experimental determination of these properties. The generation of this data will provide a critical foundation for understanding the behavior of this compound, enabling its effective application in the development of new agrochemicals and pharmaceuticals. The structured tables and workflows presented herein are designed to facilitate systematic data collection and reporting, contributing to a comprehensive physicochemical profile of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Buy Methyl 6-fluoro-5-methylpicolinate [smolecule.com]

- 4. fda.gov [fda.gov]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. who.int [who.int]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

An In-depth Technical Guide to Methyl 5-fluoro-6-methylpicolinate: A Key Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-6-methylpicolinate is a fluorinated pyridine derivative that has garnered significant interest as a key building block in the synthesis of complex organic molecules. Its strategic placement of fluoro and methyl groups on the pyridine ring makes it a valuable intermediate, particularly in the development of novel agrochemicals and pharmaceuticals.[1] The fluorinated pyridine structure is known to enhance the bioavailability and metabolic stability of active ingredients.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and standard characterization techniques. While specific details of its initial discovery are not extensively documented in publicly available literature, its importance is evident from its commercial availability and its role in synthetic chemistry.

Physicochemical Properties

This compound is a solid at room temperature, with its stability and handling properties making it suitable for a variety of chemical transformations. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1245647-61-3 | [2][3] |

| Molecular Formula | C₈H₈FNO₂ | [1][2][3] |

| Molecular Weight | 169.15 g/mol | [1] |

| Purity | ≥95-98% (Commercially available) | [1][2] |

| Appearance | Solid (form not specified in searches) | |

| Storage | 2-8°C, Sealed in dry conditions | [1] |

Synthesis and Mechanism

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from 2,5-difluoro-6-methylpyridine. This pathway involves a nucleophilic aromatic substitution to introduce a cyano group, followed by acidic methanolysis to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis. These are based on general procedures for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 5-fluoro-6-methylpicolinonitrile (Intermediate)

-

Reaction Setup: To a stirred solution of 2,5-difluoro-6-methylpyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN, 1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-fluoro-6-methylpicolinonitrile.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-6-methylpicolinonitrile (1.0 eq) in methanol (CH₃OH).

-

Reaction Conditions: Carefully add concentrated sulfuric acid (H₂SO₄, 2.0-3.0 eq) dropwise while cooling the flask in an ice bath. After the addition is complete, heat the mixture to reflux. Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC or GC-MS.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

-

Purification: The crude ester can be further purified by vacuum distillation or column chromatography to obtain the final product, this compound.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural elucidation and confirmation | Aromatic protons, methyl protons, and methoxy protons with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Confirmation of carbon framework | Signals corresponding to the pyridine ring carbons, methyl carbon, ester carbonyl carbon, and methoxy carbon. |

| ¹⁹F NMR | Confirmation of fluorine incorporation | A single resonance for the fluorine atom, likely showing coupling to adjacent aromatic protons. |

| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the exact mass of the compound (C₈H₈FNO₂). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for C=O (ester), C-F, C-O, and aromatic C=C and C=N bonds. |

Applications in Synthesis

This compound serves as a versatile intermediate for the introduction of the 5-fluoro-6-methylpicolinoyl moiety into larger, more complex molecules. Its primary application lies in the synthesis of novel herbicides and plant growth regulators.[1] The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of the final products.

The general workflow for utilizing this intermediate in a synthetic project is depicted below.

References

- 1. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Fluorination on the Physicochemical Profile of Picolinates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This technical guide delves into the physicochemical properties of fluorinated picolinates, a class of compounds with diverse applications, including pharmaceuticals and agrochemicals. By examining key parameters such as solubility, lipophilicity (logP), and acidity (pKa), this document provides a comprehensive resource for researchers seeking to understand and modulate the properties of these important molecules.

Core Physicochemical Properties of Fluorinated Picolinates

Fluorination can dramatically alter the physicochemical properties of picolinic acid and its derivatives, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their biological activity. The electron-withdrawing nature of fluorine can impact the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen, while the lipophilicity of the molecule is affected by the number and position of fluorine substituents.

Quantitative Data Summary

The following tables summarize available quantitative data for a selection of fluorinated picolinates. It is important to note that experimental values can vary depending on the specific conditions and methods used.

Table 1: Physicochemical Properties of Selected Fluorinated Picolinic Acids

| Compound Name | Structure | Melting Point (°C) | pKa | logP | Aqueous Solubility |

| 3-Fluoropicolinic acid | 3-F-Pyridine-2-COOH | 124-126 | ~1.0 (pyridine N), ~5.3 (acid) | ~1.2 | Data not readily available |

| 5-(Trifluoromethyl)picolinic acid | 5-CF3-Pyridine-2-COOH | 146-148[1] | Data not readily available | Data not readily available | Data not readily available |

| 6-(Trifluoromethyl)picolinic acid | 6-CF3-Pyridine-2-COOH | 154-158[2] | 3.21 (Predicted)[2] | Data not readily available | Data not readily available |

| 4-Amino-3-chloro-5-fluoropicolinic acid | 4-NH2-3-Cl-5-F-Pyridine-2-COOH | 198-204[3] | Data not readily available | 1.917[1] | Data not readily available |

| Halauxifen (acid form of Halauxifen-methyl) | See Table 2 | Data not readily available | Data not readily available | 3.76[4] | 3070 mg/L (at 20°C, pH 7)[4] |

| Florpyrauxifen (acid form of Florpyrauxifen-benzyl) | See Table 2 | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

Table 2: Physicochemical Properties of Selected Fluorinated Picolinate Esters

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP | Aqueous Solubility |

| Halauxifen-methyl | Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate | C₁₄H₁₁Cl₂FN₂O₃ | 345.15 | 145.5[5] | 3.3[6] | Low |

| Florpyrauxifen-benzyl | Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate | C₂₀H₁₄Cl₂F₂N₂O₃ | 439.24 | -43.8[7] | 5.5[8] | 0.015 mg/L (at 20°C)[8][9] |

| Methyl 3-chloro-5-(trifluoromethyl)picolinate | Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C₈H₅ClF₃NO₂ | 239.58 | Data not readily available | Data not readily available | Data not readily available |

| 5-Methyl-3-(trifluoromethyl)picolinic acid | 5-Methyl-3-(trifluoromethyl)pyridine-2-carboxylic acid | C₈H₆F₃NO₂ | 205.13 | Data not readily available | Data not readily available | Data not readily available |

| 3-Methoxy-6-(trifluoromethyl)picolinic acid | 3-Methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | C₈H₆F₃NO₃ | 221.13 | Data not readily available | Data not readily available | Data not readily available |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for understanding the behavior of fluorinated picolinates. The following sections detail standard experimental methodologies for measuring solubility, lipophilicity (logP), and acidity (pKa).

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[10][11][12][13]

Principle: An excess amount of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess of the finely powdered fluorinated picolinate to a glass vial or flask.

-

Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the container and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is used for this purpose.

-

-

Phase Separation:

-

After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, the mixture is either centrifuged at high speed or filtered through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

An aliquot of the clear supernatant or filtrate is carefully removed and diluted as necessary.

-

The concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

A calibration curve is generated using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

-

Caption: Workflow for solubility determination using the shake-flask method.

Determination of Lipophilicity (logP): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While the traditional shake-flask method is an option, RP-HPLC offers a faster and more efficient alternative for estimating logP values.[5]

Principle: The retention time of a compound on a nonpolar stationary phase in RP-HPLC is correlated with its lipophilicity. A calibration curve is constructed using a series of standard compounds with known logP values.

Detailed Methodology:

-

Chromatographic System:

-

An HPLC system equipped with a C18 reversed-phase column and a UV detector is typically used.

-

The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration:

-

A set of standard compounds with a range of known logP values is selected.

-

Each standard is injected into the HPLC system, and its retention time (t_R) is recorded.

-

The capacity factor (k') is calculated for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time of the column.

-

A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards.

-

-

Sample Analysis:

-

The fluorinated picolinate of interest is dissolved in a suitable solvent and injected into the HPLC system under the same conditions used for the standards.

-

The retention time of the sample is measured, and its log k' is calculated.

-

-

logP Determination:

-

The logP of the fluorinated picolinate is determined by interpolating its log k' value on the calibration curve.

-

Caption: Workflow for logP estimation using the RP-HPLC method.

Determination of Acidity (pKa): Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds, including the carboxylic acid and pyridine nitrogen of fluorinated picolinates.

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Detailed Methodology:

-

Sample Preparation:

-

A known concentration of the fluorinated picolinate is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

The ionic strength of the solution is typically kept constant by adding a neutral salt (e.g., KCl).

-

-

Titration:

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

-

Data Analysis:

-

A titration curve is constructed by plotting the measured pH against the volume of titrant added.

-

The equivalence point(s) are identified as the point(s) of steepest inflection in the curve.

-

The pKa value(s) are determined from the pH at the half-equivalence point(s). For a monoprotic acid, this is the pH at which half of the acid has been neutralized.

-

Caption: Workflow for pKa determination by potentiometric titration.

Biological Activity and Signaling Pathways: Fluorinated Picolinates as Synthetic Auxins

Certain fluorinated picolinates, such as halauxifen-methyl and florpyrauxifen-benzyl, are potent herbicides that act as synthetic auxins.[14][15][16] They mimic the natural plant hormone indole-3-acetic acid (IAA) and disrupt normal plant growth by overwhelming the natural auxin signaling pathway.[17][18]

The TIR1/AFB Auxin Signaling Pathway

The primary mechanism of auxin action involves the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, where the F-box protein is either TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or a related AUXIN SIGNALING F-BOX (AFB) protein.[14][19][20][21][22][23][24][25][26][27]

Mechanism of Action:

-

Auxin Binding: In the presence of auxin (or a synthetic auxin mimic), the hormone binds to the TIR1/AFB protein, creating a binding surface for Aux/IAA transcriptional repressor proteins.[14][26]

-

Ubiquitination: The formation of the TIR1/AFB-auxin-Aux/IAA complex leads to the ubiquitination of the Aux/IAA protein by the SCF complex.[14][20]

-

Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.[23]

-

Gene Transcription: The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, leading to their transcription.[14][26]

-

Physiological Response: The expression of these target genes results in various physiological responses, including cell elongation, division, and differentiation. At the high concentrations induced by synthetic auxin herbicides, this process becomes uncontrolled, leading to epinasty, tissue damage, and ultimately, plant death.[17][20]

Caption: The TIR1/AFB signaling pathway for synthetic auxins like fluorinated picolinates.

Conclusion

The fluorination of picolinates offers a powerful strategy for modulating their physicochemical and biological properties. Understanding the impact of fluorine substitution on solubility, lipophilicity, and pKa is essential for the rational design of new drug candidates and agrochemicals. The detailed experimental protocols and the elucidation of the auxin signaling pathway provided in this guide serve as a valuable resource for researchers in this field, facilitating the development of novel and effective fluorinated picolinate-based compounds.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Trifluoromethyl-6-pyridinecarboxylic acid | 131747-42-7 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Halauxifen (Ref: X11393729) [sitem.herts.ac.uk]

- 5. apvma.gov.au [apvma.gov.au]

- 6. Halauxifen-methyl | C14H11Cl2FN2O3 | CID 16656802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accustandard.com [accustandard.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. mass.gov [mass.gov]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oecd.org [oecd.org]

- 16. 6-(Trifluoromethyl)nicotinic Acid | 231291-22-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 18. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. pnas.org [pnas.org]

- 22. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 25. researchgate.net [researchgate.net]

- 26. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

The Strategic Incorporation of Fluorine in Picolinate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the pharmacological profile of bioactive molecules. Picolinate compounds, derivatives of picolinic acid, represent a versatile scaffold in drug discovery, exhibiting a wide range of biological activities. This technical guide explores the critical role of fluorine in modulating the activity of picolinate derivatives, providing a comprehensive resource on the impact of fluorination on their biological and physicochemical properties. We will delve into quantitative data, detailed experimental protocols, and the underlying signaling pathways to illuminate the strategic advantage of incorporating fluorine into picolinate-based drug candidates.

The Fluorine Advantage in Picolinate Drug Design

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the therapeutic potential of picolinate compounds. Strategic placement of fluorine can lead to:

-

Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often increasing the half-life of a drug.

-

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing effect can alter the acidity (pKa) of nearby functional groups, impacting a compound's ionization state, solubility, and membrane permeability.

-

Improved Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, leading to increased potency.

Quantitative Analysis of Fluorine's Impact on Picolinate Activity

The strategic placement of fluorine can significantly alter the biological activity of picolinate derivatives. The following table summarizes quantitative data from a study on picolinic acid amides, demonstrating the effect of fluorine substitution on anticonvulsant activity.

| Compound Name | Structure | Fluorine Position | Biological Activity (Anticonvulsant) | Assay System | Quantitative Data (ED₅₀) | Reference |

| Picolinic acid benzylamide (Pic-BZA) | C₁₃H₁₂N₂O | None | Anticonvulsant | Maximal Electroshock (MES) test in mice | > 28.0 mg/kg | [1] |

| Picolinic acid 2-fluoro-benzylamide (Pic-2-F-BZA) | C₁₃H₁₁FN₂O | ortho- on benzyl ring | Anticonvulsant | Maximal Electroshock (MES) test in mice | 24.2 mg/kg | [2] |

Note: A lower ED₅₀ value indicates higher potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fluorinated picolinate compounds. Below are representative protocols for the synthesis and biological evaluation of the compounds discussed.

Synthesis of Picolinic Acid Amides

This protocol describes a general method for the synthesis of picolinic acid amides, such as Picolinic acid 2-fluoro-benzylamide, using the mixed anhydrides method.[1]

Materials:

-

Picolinic acid

-

Appropriate benzylamine (e.g., 2-fluorobenzylamine)

-

N-methylmorpholine

-

Isobutyl chloroformate

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve picolinic acid (10 mmol) in a mixture of DMF (15 mL) and THF (15 mL).

-

Add N-methylmorpholine (10 mmol, 1.1 mL) and stir the mixture under a nitrogen atmosphere, cooling to -15°C.

-

Add isobutyl chloroformate (10 mmol, 1.3 mL) dropwise, maintaining the temperature below -15°C.

-

Add the desired benzylamine (10 mmol) in THF in small portions.

-

Stir the reaction mixture at -15°C for 30 minutes and then at room temperature for 1 hour.

-

Concentrate the solution in vacuo.

-

Dissolve the residue in EtOAc (20 mL) and wash sequentially with 20 mL portions of 1 M HCl, saturated NaHCO₃ solution, and saturated NaCl solution.

-

Dry the organic layer with anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by crystallization or column chromatography.

Anticonvulsant Activity Screening (Maximal Electroshock Seizure Test)

This protocol outlines the MES test used to evaluate the anticonvulsant properties of picolinic acid amides in mice.[1][2]

Animals:

-

Male Swiss albino mice (20-25 g)

Procedure:

-

Administer the test compound (e.g., Picolinic acid 2-fluoro-benzylamide) intraperitoneally (i.p.) at various doses.

-

At a predetermined time after administration (e.g., 5, 15, 30, 60, 120 min), subject the mice to an electrical stimulus (e.g., 50 mA, 50 Hz, 0.2 s) via ear-clip electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of the tonic hindlimb extension is considered the endpoint for protection.

-

Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic seizure component.

Synthesis of Chromium (III) Picolinate Derivatives

This protocol describes a general method for the synthesis of chromium (III) picolinate complexes.

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Picolinic acid or a substituted derivative (e.g., 5-trifluoromethyl-picolinic acid)

-

Deionized water

Procedure:

-

Dissolve CrCl₃·6H₂O and picolinic acid (or its derivative) in a molar ratio of approximately 1:3 in deionized water.

-

Adjust the pH of the reaction mixture to a slightly acidic range (e.g., pH 3.5-4.2).

-

Heat the reaction mixture (e.g., 70-90°C) for a short period (e.g., 10-30 minutes).

-

Cool the mixture to allow for the precipitation of the chromium picolinate complex.

-

Filter the precipitate, wash with deionized water, and dry to obtain the final product.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxicity of compounds like chromium picolinate derivatives on cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Logical Relationships

The biological activity of fluorinated picolinate compounds can be attributed to their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

Proposed Anticonvulsant Mechanism of Picolinic Acid Amides

The anticonvulsant effects of picolinic acid derivatives may involve the modulation of major inhibitory and excitatory neurotransmitter systems in the brain.

Hypoglycemic Action of Chromium Picolinate

The hypoglycemic effect of chromium picolinate is believed to be mediated through the enhancement of the insulin signaling pathway.

General Workflow for Evaluating Fluorinated Picolinate Analogs

This diagram outlines a typical workflow for the synthesis and evaluation of novel fluorinated picolinate compounds in a drug discovery setting.

References

Methodological & Application

Synthesis of Methyl 5-fluoro-6-methylpicolinate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Methyl 5-fluoro-6-methylpicolinate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocols outlined below are based on established chemical transformations and offer a plausible and efficient pathway from commercially available precursors. This guide is intended for laboratory-scale synthesis and provides detailed methodologies, quantitative data, and workflow visualizations to aid researchers in the successful preparation of this target molecule.

Introduction

This compound is a fluorinated pyridine derivative. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry and drug design.[1] The synthetic strategy detailed herein involves a multi-step sequence commencing with the formation of a key brominated intermediate, followed by cyanation, hydrolysis to the corresponding carboxylic acid, and concluding with esterification to yield the final product.

Overall Synthesis Workflow

The proposed synthetic pathway is a three-step process starting from the precursor 2-bromo-5-fluoro-6-methylpyridine:

-

Cyanation: Conversion of 2-bromo-5-fluoro-6-methylpyridine to 2-cyano-5-fluoro-6-methylpyridine.

-

Hydrolysis: Transformation of the nitrile group in 2-cyano-5-fluoro-6-methylpyridine to a carboxylic acid, yielding 5-fluoro-6-methylpyridine-2-carboxylic acid.

-

Esterification: Fischer esterification of 5-fluoro-6-methylpyridine-2-carboxylic acid with methanol to produce the target compound, this compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | CAS Number | Supplier | Notes |

| 2-Bromo-5-fluoro-6-methylpyridine | 1803754-01-9 | Various | Starting material for Step 1 |

| Copper(I) Cyanide (CuCN) | 544-92-3 | Sigma-Aldrich | Reagent for cyanation |

| Dimethylformamide (DMF), anhydrous | 68-12-2 | Sigma-Aldrich | Solvent for cyanation |

| Sulfuric Acid (H₂SO₄), concentrated | 7664-93-9 | Fisher Scientific | Reagent for hydrolysis/catalyst for esterification |

| Methanol (CH₃OH), anhydrous | 67-56-1 | Sigma-Aldrich | Reagent and solvent for esterification |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Fisher Scientific | For neutralization |

| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | Extraction solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Fisher Scientific | Drying agent |

| Deionized Water (H₂O) | 7732-18-5 | - | Solvent and for workup |

Step 1: Synthesis of 2-Cyano-5-fluoro-6-methylpyridine (Cyanation)

This procedure is adapted from analogous cyanation reactions of halopyridines.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-5-fluoro-6-methylpyridine (1.0 eq.) and copper(I) cyanide (1.2 eq.).

-

Add anhydrous dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Purge the flask with nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into an aqueous solution of ethylenediamine and stir for 30 minutes to complex the copper salts.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine (2 x volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-cyano-5-fluoro-6-methylpyridine.

Step 2: Synthesis of 5-Fluoro-6-methylpyridine-2-carboxylic Acid (Hydrolysis)

This protocol is based on the acidic hydrolysis of nitriles.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-cyano-5-fluoro-6-methylpyridine (1.0 eq.) obtained from Step 1.

-

Carefully add a 50% (v/v) aqueous solution of sulfuric acid (approximately 10-15 equivalents of H₂SO₄).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-8 hours.

-

Monitor the reaction progress by TLC until the starting nitrile is consumed.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 3-4.

-

The product will precipitate out of the solution as a solid.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold deionized water.

-

Dry the solid under vacuum to obtain 5-fluoro-6-methylpyridine-2-carboxylic acid.

Step 3: Synthesis of this compound (Esterification)

This protocol follows the principles of Fischer esterification.

Procedure:

-

To a round-bottom flask containing the dried 5-fluoro-6-methylpyridine-2-carboxylic acid (1.0 eq.) from Step 2, add anhydrous methanol (20-30 eq.) as the solvent and reagent.

-

With stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq.) as a catalyst.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 8-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Quantitative Data Summary

The following table provides expected yields and purity for each step based on analogous reactions found in the literature. Actual results may vary depending on experimental conditions and scale.

| Step | Reaction Type | Starting Material | Product | Representative Yield (%) | Expected Purity (%) |

| 1 | Cyanation | 2-Bromo-5-fluoro-6-methylpyridine | 2-Cyano-5-fluoro-6-methylpyridine | 70-85 | >95 (after column) |

| 2 | Hydrolysis | 2-Cyano-5-fluoro-6-methylpyridine | 5-Fluoro-6-methylpyridine-2-carboxylic Acid | 85-95 | >97 (after precipitation) |

| 3 | Esterification | 5-Fluoro-6-methylpyridine-2-carboxylic Acid | This compound | 80-90 | >98 (after column) |

Logical Relationship of Synthesis Steps

Caption: Logical progression of the synthesis from starting material to final product.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Cyanide compounds are highly toxic. Handle copper(I) cyanide with extreme care and have an appropriate quenching and disposal procedure in place.

-

Concentrated acids are corrosive. Handle with care and add them slowly to reaction mixtures, especially when neutralizing.

-

Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere.

References

Application Notes and Protocols for Methyl 5-fluoro-6-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-6-methylpicolinate is a fluorinated pyridine derivative that serves as a valuable building block in synthetic and medicinal chemistry. Its structural features, including a reactive methyl ester and a metabolically stable fluorinated pyridine ring, make it an important intermediate in the development of bioactive molecules. Notably, it is a precursor for the synthesis of potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, making it a compound of significant interest in oncology research.

These application notes provide detailed protocols for the conversion of this compound into its corresponding carboxylic acid and subsequent amide coupling to generate potential CDK2 inhibitors.

Chemical Properties

| Property | Value |

| CAS Number | 1245647-61-3 |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| Storage | 2-8°C, protected from moisture |

Experimental Protocols

The primary application of this compound in a research setting is as a synthetic intermediate. A common two-step procedure involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine to yield the target molecule.

Protocol 1: Hydrolysis of this compound to 5-fluoro-6-methylpicolinic acid

This protocol outlines the saponification of the methyl ester to the carboxylic acid, which is a necessary step for subsequent amide coupling reactions.

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, depending on the solvent)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., a 3:1 to 1:1 ratio).

-

Add LiOH (1.5 to 2.0 eq) or NaOH (1.5 to 2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

-

Once the reaction is complete, remove the organic solvent (THF or MeOH) using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 5-fluoro-6-methylpicolinic acid as a solid. The product can be used in the next step without further purification if purity is high, or it can be recrystallized if necessary.

Protocol 2: Amide Coupling of 5-fluoro-6-methylpicolinic acid with an Amine

This protocol describes the formation of an amide bond between 5-fluoro-6-methylpicolinic acid and a primary or secondary amine, a key step in the synthesis of CDK2 inhibitors. The use of HATU as a coupling agent is a common and effective method.

Materials:

-

5-fluoro-6-methylpicolinic acid (from Protocol 1)

-

Desired amine (primary or secondary)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

-

Standard work-up and purification supplies (water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-fluoro-6-methylpicolinic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF.

-

Add HATU (1.1 to 1.5 eq) and DIPEA (2.0 to 3.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-